methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate

Synthetic Chemistry Palladium Catalysis Carbonylation

Generic indole-2-carboxylates lack the critical 7-bromo-4-methoxy substitution pattern required for selective Pd-catalyzed cross-couplings and definitive SAR exploration. This compound solves that precision gap. - Enables regiospecific Suzuki/Buchwald-Hartwig couplings at the 7-position for CNS-active drug candidates. - Hydrolysis-ready methyl ester allows efficient two-step generation of 7-bromo-4-methoxy-indole-2-carboxylic acid amide libraries. - Validated scaffold for kinase (e.g., PAK) inhibitor programs, ensuring direct attribution of biological activity to the 7-bromo-4-methoxy core. - Consistent ≥97% purity (HPLC) across commercial batches ensures route fidelity and reproducible SAR data.

Molecular Formula C11H10BrNO3
Molecular Weight 284.109
CAS No. 81224-14-8
Cat. No. B2481337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 7-bromo-4-methoxy-1H-indole-2-carboxylate
CAS81224-14-8
Molecular FormulaC11H10BrNO3
Molecular Weight284.109
Structural Identifiers
SMILESCOC1=C2C=C(NC2=C(C=C1)Br)C(=O)OC
InChIInChI=1S/C11H10BrNO3/c1-15-9-4-3-7(12)10-6(9)5-8(13-10)11(14)16-2/h3-5,13H,1-2H3
InChIKeyXTTAVMSLGSKAMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate: Differentiated Building Block


Methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate is a halogenated indole derivative featuring a distinctive 7-bromo substitution pattern and a 2-carboxylate methyl ester. This substitution pattern is critical for its utility as a synthetic intermediate in medicinal chemistry, enabling further functionalization via cross-coupling reactions and hydrolysis to the corresponding carboxylic acid [1]. Its defined regioisomeric purity and commercial availability (typical purity ≥97%) make it a reliable starting material for the synthesis of complex drug-like molecules .

Methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate: Why Substitutes Fall Short


Procurement of a generic 'indole-2-carboxylate' is not sufficient for projects requiring a specific 7-bromo-4-methoxy substitution pattern. The position of the bromine atom (7-) is crucial for subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are a primary use case for this compound [1]. Alternative regioisomers, like 4-, 5-, or 6-bromoindole carboxylates, will direct functionalization to different positions on the indole core, leading to structurally divergent products. Furthermore, the 4-methoxy group modulates the electronic properties of the ring system, impacting both reactivity and the properties of any final target molecule [2]. Using a compound lacking this specific substitution profile will compromise synthetic route fidelity and the intended structure-activity relationship (SAR) of the downstream drug candidate.

Methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate: Key Differentiators


Superior Reactivity in Pd-Catalyzed Carbonylation

The 7-bromoindole scaffold exhibits high and consistent reactivity in palladium-catalyzed aminocarbonylation, providing a direct one-step synthesis for CNS-active amphetamine derivatives. This method is reported to be effective and yields excellent results specifically for 4-, 5-, 6-, or 7-bromoindole derivatives, with the 7-bromo substitution enabling access to unique product classes not accessible from other regioisomers [1].

Synthetic Chemistry Palladium Catalysis Carbonylation

Precursor to 7-Bromo-4-methoxyindole-2-carboxylic Acid

Methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate is the direct and most efficient precursor to the corresponding carboxylic acid (CAS 81224-15-9), a versatile intermediate. This simple, high-yielding hydrolysis step (reported with 95% purity for the product acid) provides access to a functional handle (carboxylic acid) that is essential for amide bond formation, a key linkage in many drug molecules . The carboxylic acid itself is a documented intermediate for pharmaceutical and agrochemical development [1].

Medicinal Chemistry Synthetic Intermediate Hydrolysis

Electronically Tuned Scaffold vs. Unsubstituted Indoles

The combination of a 7-bromo and 4-methoxy substituent on the indole-2-carboxylate core provides a unique electronic profile that enhances its utility as a building block. The bromine atom enhances reactivity for further functionalization, while the methoxy group contributes to electronic modulation of the indole core [1]. This is in contrast to unsubstituted indole-2-carboxylates, which lack the bromine handle for cross-coupling and the electron-donating methoxy group, limiting their synthetic scope and potential biological activity. The presence of the bromine atom at the 7-position may also enhance binding to hydrophobic enzyme pockets in downstream molecules .

Medicinal Chemistry SAR Electronic Effects

Methyl 7-bromo-4-methoxy-1H-indole-2-carboxylate: Procurement & Use Cases


2,3-Disubstituted Indoles for CNS Drug Discovery

This compound is ideally suited for the synthesis of complex 2,3-disubstituted indoles, a common motif in CNS-active pharmaceuticals. The 7-bromo group allows for selective functionalization via palladium-catalyzed cross-couplings, as demonstrated in the synthesis of amphetamine derivatives [1]. This route is more efficient than alternative syntheses starting from non-halogenated indoles, which require additional steps for halogenation. The methyl ester protects the carboxylic acid during synthesis and can be easily removed in the final step to reveal the free acid for further derivatization [2].

Amide Library Synthesis via Carboxylic Acid Precursor

The compound is the optimal starting material for generating a library of amides based on the 7-bromo-4-methoxy-1H-indole-2-carboxylic acid scaffold. Hydrolysis provides the acid in high purity [1], which can then be coupled with a variety of amines. This two-step sequence is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR). The use of this specific building block ensures that any activity observed can be directly attributed to the unique 7-bromo-4-methoxy indole core, providing more definitive SAR data compared to using mixtures or imprecise starting materials [2].

PAK/Kinase Inhibitor Scaffold Synthesis

The indole core with a 7-bromo-4-methoxy substitution pattern is a privileged scaffold in kinase inhibitor drug discovery. The compound is a key intermediate for preparing more complex molecules that target kinases such as PAK, as referenced in related patent literature [1]. The bromine atom is essential for introducing aryl or heteroaryl groups at the 7-position, which are often critical for occupying hydrophobic pockets in the kinase ATP-binding site. Procuring this compound ensures access to a validated, proprietary chemical space in this competitive therapeutic area [2].

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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